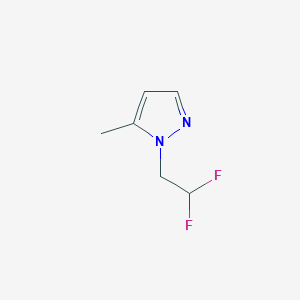
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole is a compound of interest in various fields of chemistry and industry due to its unique structural features and reactivity. The presence of the difluoroethyl group imparts distinct chemical properties, making it a valuable building block in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole typically involves the reaction of 5-methyl-1H-pyrazole with 2,2-difluoroethyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic substitution with 2,2-difluoroethyl bromide or chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .
化学反应分析
Types of Reactions
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while reduction can produce difluoroethyl alcohols .
科学研究应用
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance binding affinity and specificity to these targets, potentially leading to inhibition or activation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
Ethyl bromodifluoroacetate: Another compound containing the difluoroethyl group, used in similar synthetic applications.
1,1-Difluoroethyl chloride: A difluoroalkylating reagent used in the synthesis of difluoroethylated aromatics.
Uniqueness
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole is unique due to the presence of both the pyrazole ring and the difluoroethyl group, which together impart distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications.
属性
IUPAC Name |
1-(2,2-difluoroethyl)-5-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2/c1-5-2-3-9-10(5)4-6(7)8/h2-3,6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYFUILXXRLHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
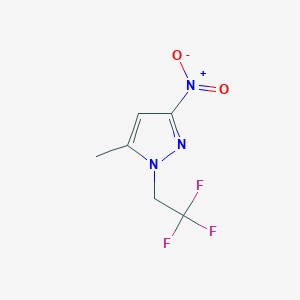
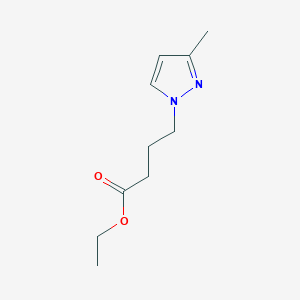
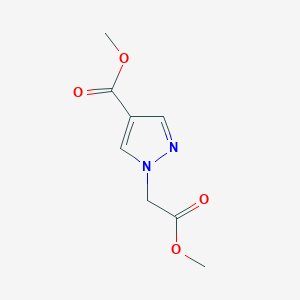
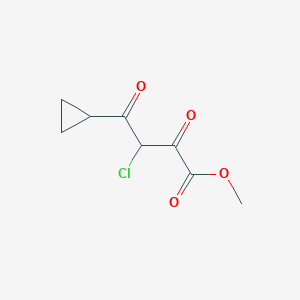
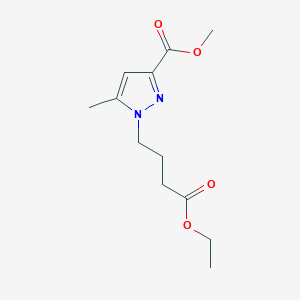
![6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B7785549.png)
![1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B7785562.png)

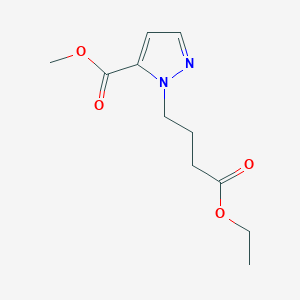
![[(2-CHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)SULFANYL]METHANIMIDAMIDE](/img/structure/B7785594.png)
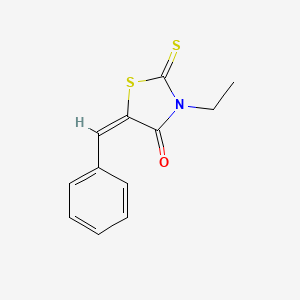
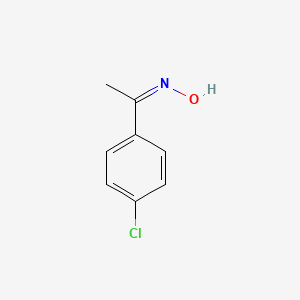
![6-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7785617.png)
![2,6-diphenyl-[1,3]oxazolo[4,5-f][1,3]benzoxazole](/img/structure/B7785625.png)
